molecular formula C17H20N2O3 B4331078 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE

Cat. No.: B4331078
M. Wt: 300.35 g/mol
InChI Key: CTSLUKGXRRTLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE is a complex organic compound that features a unique combination of structural motifs, including a benzodioxole ring, an isoxazole ring, and a piperidine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Construction of the Isoxazole Ring: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Coupling of the Benzodioxole and Isoxazole Rings: The benzodioxole and isoxazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a reductive amination reaction involving a ketone and an amine.

    Final Coupling: The final step involves coupling the piperidine ring with the benzodioxole-isoxazole intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-ethylpiperidine
  • 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-phenylpiperidine
  • 1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpyrrolidine

Uniqueness

1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-3-2-6-19(9-12)10-14-8-15(18-22-14)13-4-5-16-17(7-13)21-11-20-16/h4-5,7-8,12H,2-3,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSLUKGXRRTLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE
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1-{[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2-OXAZOL-5-YL]METHYL}-3-METHYLPIPERIDINE

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